![molecular formula C18H24NO4- B14222176 (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate CAS No. 619307-09-4](/img/structure/B14222176.png)
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate is a synthetic organic compound that belongs to the class of azetidine carboxylates This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Attachment of the (3,3-dimethylbutoxy)carbonyl Group: This step involves the esterification of the azetidine ring with (3,3-dimethylbutoxy)carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, benzyl bromide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate: shares structural similarities with other azetidine carboxylates and benzyl derivatives.
Cetylpyridinium chloride:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its azetidine ring structure and the presence of the benzyl and (3,3-dimethylbutoxy)carbonyl groups contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
619307-09-4 |
|---|---|
Molecular Formula |
C18H24NO4- |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)10-12-23-16(22)19-11-9-18(19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1 |
InChI Key |
QTEPCJLGHYFNCF-SFHVURJKSA-M |
Isomeric SMILES |
CC(C)(C)CCOC(=O)N1CC[C@]1(CC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)CCOC(=O)N1CCC1(CC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


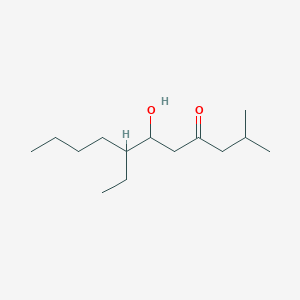
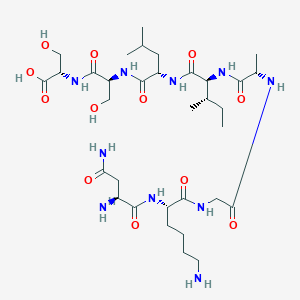
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)
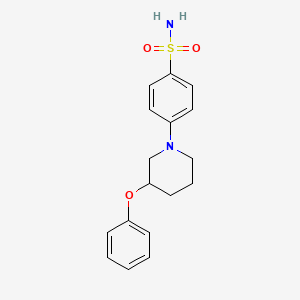
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
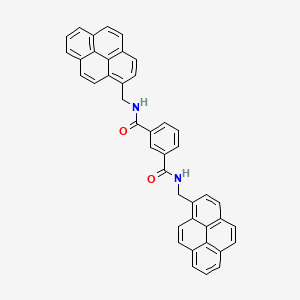
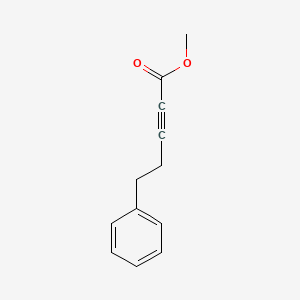
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
